- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

916602-09-0 structure
Produktname:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
CAS-Nr.:916602-09-0
MF:C9H11ClFNO2
MW:219.640545129776
MDL:MFCD12910960
CID:2625021
PubChem ID:57415665
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
- Methyl L-2-(4-fluorophenyl)glycinate HCl
- DTXSID00725443
- MFCD12910960
- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
- SCHEMBL1432766
- 916602-09-0
- CS-0139585
- A915421
- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
- AS-38094
- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
- AKOS027321259
- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
-
- MDL: MFCD12910960
- Inchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
- InChI-Schlüssel: JLGSKYIBZLQSFR-QRPNPIFTSA-N
- Lächelt: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N
Berechnete Eigenschaften
- Genaue Masse: 219.0462344g/mol
- Monoisotopenmasse: 219.0462344g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 3
- Komplexität: 179
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 52.3Ų
Experimentelle Eigenschaften
- Farbe/Form: Solid
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302;H315;H319;H335
- Warnhinweis: P280;P305+P351+P338
- Lagerzustand:2-8 °C
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
AstaTech | 64180-5/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 5g |
$173 | 2023-09-16 | |
AstaTech | 64180-25/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 25g |
$477 | 2023-09-16 | |
AstaTech | 64180-1/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 1g |
$53 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |
916602-09-0 | 97% | 1g |
¥909.0 | 2024-07-19 | |
Advanced ChemBlocks | M22709-1G |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 1G |
$155 | 2023-09-15 | |
1PlusChem | 1P00IHAG-1g |
Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)- |
916602-09-0 | 98% | 1g |
$39.00 | 2025-03-01 | |
A2B Chem LLC | AI61416-10g |
Methyl L-2-(4-fluorophenyl)glycinate HCl |
916602-09-0 | 98% | 10g |
$282.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-250mg |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 250mg |
¥274.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-10g |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 10g |
¥3951.00 | 2024-04-25 | |
abcr | AB307373-1g |
Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); . |
916602-09-0 | 97% | 1g |
€141.50 | 2024-04-16 |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Solvents: Methanol , Water ; 16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux
Referenz
- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo AmidesAngewandte Chemie, 2019, 58(6), 1754-1758,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referenz
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referenz
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referenz
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Solvents: Methanol , Water ; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referenz
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referenz
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C
Referenz
- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studiesEuropean Journal of Medicinal Chemistry, 2018, 145, 649-660,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referenz
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials
- 4-Fluorobenzaldehyde
- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride
- (S)-2-Amino-2-(4-fluorophenyl)acetic acid
- L-P-Fluorophenylglycine Hydrochloride
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Verwandte Literatur
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride) Verwandte Produkte
- 416861-77-3(4-methyl-N-2-(morpholin-4-yl)ethylcyclohexan-1-amine)
- 1261982-59-5(4-(3-BOC-Aminophenyl)-2-hydroxypyridine)
- 6973-62-2(2,5-Bishydroxymethyl Tetrahydrofuran Diacetate)
- 216394-06-8((1R,2R)-2-(Benzyloxy)cyclohexanamine)
- 1804158-70-0(Ethyl 2-(3-bromopropanoyl)-6-ethylbenzoate)
- 1775331-60-6(N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide)
- 43024-61-9(Ethyl 7-hydroxypyrazolo1,5-apyrimidine-6-carboxylate)
- 1211484-99-9(4-(4-Methyl-1-piperidinyl)piperidine Dihydrochloride)
- 2228919-10-4(3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol)
- 866344-96-9((2Z)-2-(benzenesulfonamidoimino)-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

Reinheit:99%
Menge:5g
Preis ($):155.0